molecular formula C10H16O B2680032 Decahydroazulen-2-one CAS No. 103274-00-6

Decahydroazulen-2-one

Cat. No. B2680032
CAS RN: 103274-00-6
M. Wt: 152.237
InChI Key: JUCWGQDAFCFNEP-UHFFFAOYSA-N
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Description

Decahydroazulen-2-one is a chemical compound with the CAS Number: 103274-00-6 . It has a molecular weight of 152.24 and its IUPAC name is octahydroazulen-2(1H)-one . It is in liquid form .


Molecular Structure Analysis

The InChI code for Decahydroazulen-2-one is 1S/C10H16O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h8-9H,1-7H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

Decahydroazulen-2-one is a liquid at room temperature . It has a molecular weight of 152.24 .

Scientific Research Applications

1. Click Chemistry in Drug Discovery

  • Click chemistry, a method using reliable chemical transformations, is widely applied in drug discovery, including lead finding and DNA research. Decahydroazulen-2-one-related compounds like 1,2,3-triazoles play a significant role in this field. These compounds are known for their high dependability and bio-compatibility, making them valuable for linking reactions in drug development (Kolb & Sharpless, 2003).

2. Advances in DNA-Encoded Chemical Libraries (DECLs)

  • DECLs are crucial in drug development, where DNA-tagged small molecules enable easy screening and identification of biomolecule binders. Decahydroazulen-2-one derivatives are potentially involved in the development of DECLs, contributing to the discovery and optimization of drug leads (Yuen & Franzini, 2017).

3. Bioisostere Applications in Medicinal Chemistry

  • The 1,2,3-triazole ring, closely related to Decahydroazulen-2-one, is used as a bioisostere for designing drug analogs. It has been utilized in the synthesis of compounds with antimicrobial, antiviral, and antitumor effects (Bonandi et al., 2017).

4. Role in Pharmacophore Design

  • The 1,2,3-triazole moiety, a component structurally related to Decahydroazulen-2-one, is a significant pharmacophore in drug design. It has applications ranging from combinatorial chemistry to proteomics, and DNA research, due to its ability to form stable and specific biological interactions (Agalave, Maujan & Pore, 2011).

5. Supramolecular Chemistry Applications

  • Research on 1,2,3-triazoles, related to Decahydroazulen-2-one, involves diverse supramolecular interactions. These compounds are used in coordination chemistry, anion recognition, catalysis, and photochemistry, demonstrating their versatility beyond click chemistry (Schulze & Schubert, 2014).

6. Role in Polymer Chemistry

  • Decahydroazulen-2-one derivatives, such as Triazabicyclodecene, are effective organocatalysts in the synthesis and polymerization of cyclic esters. They are used in the development of tailor-made polyesters due to their ability to activate esters and alcohols (Pratt et al., 2006).

Safety and Hazards

The safety information for Decahydroazulen-2-one includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The compound’s interaction with cellular components and its role in biological processes remain largely unexplored .

Biochemical Pathways

The biochemical pathways affected by Decahydroazulen-2-one are currently unknown . Understanding the pathways influenced by this compound would provide valuable insights into its downstream effects and potential therapeutic applications.

properties

IUPAC Name

3,3a,4,5,6,7,8,8a-octahydro-1H-azulen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCWGQDAFCFNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(=O)CC2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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